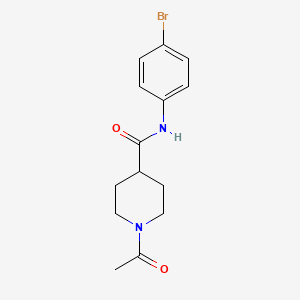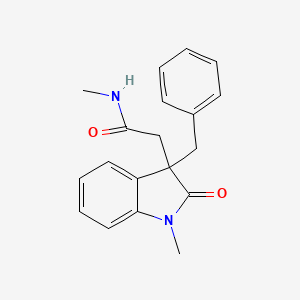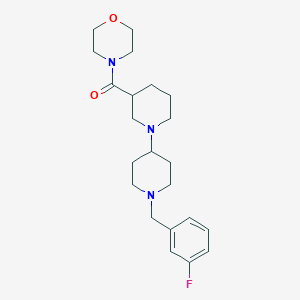
1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is also known as ABP or ABP688. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide involves the modulation of mGluR5 activity. ABP688 binds to the allosteric site of mGluR5, leading to a conformational change in the receptor. This change results in the modulation of downstream signaling pathways, leading to changes in neuronal activity and neurotransmitter release. The exact mechanism of action of ABP688 is still being studied, but it is believed to involve the regulation of intracellular calcium levels and the activation of protein kinase C.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. ABP688 has also been shown to reduce pain perception and inflammation in animal models of chronic pain. In addition, it has been shown to have potential anti-addictive effects, making it a potential therapeutic agent for the treatment of drug addiction.
实验室实验的优点和局限性
The advantages of using 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide in lab experiments include its high affinity for mGluR5, its ability to modulate downstream signaling pathways, and its potential therapeutic applications. However, there are also limitations to using ABP688 in lab experiments. These include its limited solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the study of 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide. These include:
1. Further studies to determine the long-term effects of ABP688 on neuronal function and behavior.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Examination of the potential therapeutic applications of ABP688 in the treatment of various neurological and psychiatric disorders.
4. Investigation of the potential use of ABP688 as a tool for studying the role of mGluR5 in various physiological processes.
5. Development of new allosteric modulators of mGluR5 based on the structure of ABP688.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high affinity for mGluR5 and ability to modulate downstream signaling pathways make it a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Further studies are needed to determine the long-term effects of ABP688 and to develop more efficient synthesis methods. The future directions of research on ABP688 include investigating its potential therapeutic applications and developing new allosteric modulators of mGluR5.
合成方法
The synthesis of 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide involves a multi-step process. The first step involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. The second step involves the reaction of N-(4-bromophenyl)acetamide with piperidine in the presence of trifluoroacetic acid to form this compound. This synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and addiction. ABP688 has been shown to modulate the activity of mGluR5, making it a potential therapeutic agent for the treatment of various neurological and psychiatric disorders.
属性
IUPAC Name |
1-acetyl-N-(4-bromophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNVQBBBJKNDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5307123.png)
![4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5307133.png)

![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5307136.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)
![2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5307151.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307158.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5307167.png)

![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)